molecular formula C17H16BrN3O4S2 B2479340 4-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865159-69-9

4-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2479340
CAS No.: 865159-69-9
M. Wt: 470.36
InChI Key: JIMZZYHTLLPXOR-JZJYNLBNSA-N
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Description

This compound belongs to the class of benzothiazole-derived Schiff bases, characterized by a planar 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with a 2-methoxyethyl group at position 3, a sulfamoyl moiety at position 6, and a 4-bromobenzamide group. Such derivatives are frequently explored for their antimicrobial, antitumor, and enzyme-inhibitory properties due to the sulfonamide group’s role in hydrogen bonding and target interaction .

Properties

IUPAC Name

4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S2/c1-25-9-8-21-14-7-6-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMZZYHTLLPXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation of the benzothiazole intermediate using chlorosulfonic acid, followed by neutralization with ammonia.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Benzamide: The final step involves the coupling of the brominated benzothiazole intermediate with a suitable benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to form dihydrobenzothiazole derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional uniqueness is highlighted by comparing it with three analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound 3-(2-methoxyethyl), 6-sulfamoyl, 4-bromobenzamide ~522–530* Enhanced solubility (2-methoxyethyl), moderate polarity, potential H-bonding
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 3-ethyl, 6-bromo, 4-(dimethylsulfamoyl) 506.62 Higher lipophilicity (ethyl group), reduced solubility
4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 3-allyl, 6-sulfamoyl, 4-(morpholinosulfonyl) 522.62 Bulky morpholine-sulfonyl group; likely lower membrane permeability
(Z)-4-bromo-N-(3-(2-iodophenyl)-4-oxo-6-phenyl-3,4-dihydro-2H-1,3-thiazin-2-ylidene)benzamide Thiazine core, 2-iodophenyl, 4-oxo N/A Thiazine scaffold; distinct ring strain and electronic properties

*Molecular weight estimated based on analogs in and .

Key Observations :

Substituent Effects: The 2-methoxyethyl group in the target compound improves aqueous solubility compared to the ethyl (in ) or allyl (in ) groups, which are more hydrophobic.

Core Heterocycle Differences: The 2,3-dihydro-1,3-benzothiazol-2-ylidene core in the target compound differs from the thiazine scaffold in , leading to distinct conformational dynamics.

Biological Implications: The 4-bromobenzamide moiety in the target compound may confer halogen-bonding capabilities, unlike the morpholinosulfonyl group in , which introduces steric hindrance. Analog ’s dimethylsulfamoyl group reduces polarity, likely lowering solubility but improving membrane penetration for intracellular targets.

Research Findings and Validation

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving carbene-catalyzed annulation or condensation reactions to form the benzothiazole-imine framework.
  • Crystallographic Validation : Programs like SHELXL () and ORTEP () are critical for confirming the Z-configuration and hydrogen-bonding networks, as misassignment could alter pharmacological activity.
  • Hydrogen-Bonding Patterns : Graph-set analysis () reveals that the sulfamoyl group forms robust R₂²(8) motifs, stabilizing crystal packing and enhancing thermal stability compared to analogs lacking this moiety.

Biological Activity

4-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure : The compound features a complex structure that includes a benzamide core and a benzothiazole moiety.

  • Molecular Formula : C18H20BrN3O4S
  • Molecular Weight : 441.34 g/mol
  • CAS Number : 864974-88-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its binding affinity, allowing it to modulate various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Modulation : It can interact with specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound demonstrates various biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines .
    StudyCell LineIC50 (µM)
    A549 (lung cancer)1.21
    MCF7 (breast cancer)0.85
  • Antimicrobial Properties : This compound has been evaluated for its antibacterial and antifungal activities, showing promising results against several pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vitro Studies on Cancer Cells : A study demonstrated that the compound inhibited the growth of various cancer cell lines with an IC50 value lower than that of standard chemotherapeutic agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing specific binding sites that could be exploited for drug design .
  • Comparative Analysis with Other Compounds : When compared to other benzothiazole derivatives, this compound exhibited superior potency in inhibiting elastase activity, an enzyme linked to various inflammatory conditions .

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